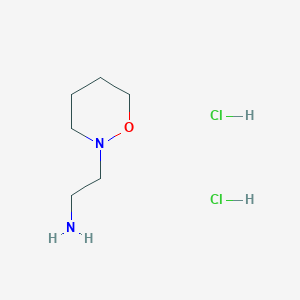

2-Morpholinoethanamine 2HCl

Vue d'ensemble

Description

It is a derivative of ethylenediamine and is commonly used as a building block in the synthesis of various drugs and chemicals. This compound is particularly notable for its role as an intermediate in the production of moclobemide, a selective monoamine oxidase A inhibitor used in the treatment of depressive illness .

Méthodes De Préparation

The synthesis of 2-Morpholinoethanamine 2HCl can be achieved through several routes, each with its own set of conditions and reagents. One of the most efficient methods involves the use of morpholine as the starting material. The process includes the following steps :

Michael Addition: Morpholine reacts with ethyl acrylate in the presence of ferric chloride (FeCl3) in water to form ethyl 3-morpholinopropanoate.

Hydrazinolysis: The ethyl 3-morpholinopropanoate is then hydrazinolyzed to yield 3-morpholinopropanehydrazide.

Curtius Rearrangement: The 3-morpholinopropanehydrazide undergoes Curtius rearrangement in the presence of sodium nitrite (NaNO2) and hydrochloric acid (HCl) in water to produce 2-Morpholinoethanamine.

This method is advantageous due to its high yield (81.8%) and the use of inexpensive, commercially accessible starting materials .

Analyse Des Réactions Chimiques

2-Morpholinoethanamine 2HCl undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry

2-Morpholinoethanamine 2HCl serves as a key intermediate in the synthesis of various pharmaceuticals, most notably moclobemide, a selective monoamine oxidase A (MAO-A) inhibitor used for treating depressive disorders. Its role in enhancing serotonin and norepinephrine levels in the brain underscores its importance in psychiatric medicine .

The compound has demonstrated a broad spectrum of biological activities:

- Anti-inflammatory effects : Exhibited potential in reducing inflammation markers in vitro.

- Anticancer properties : Studies suggest it may inhibit certain cancer cell lines by targeting cathepsin D, an enzyme involved in tumor progression .

- Gastrointestinal Applications : Investigated for its potential use in treating conditions like gastroesophageal reflux disease and irritable bowel syndrome .

Data Table: Comparison of Biological Activities

Case Study 1: Moclobemide Synthesis

A study highlighted the efficiency of using this compound as an intermediate for moclobemide production. The synthesis pathway demonstrated high yields and purity, making it a preferred choice for pharmaceutical manufacturing .

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal examined the effects of derivatives of 2-Morpholinoethanamine on breast cancer cell lines. The findings indicated that compounds containing this moiety significantly reduced cell viability and induced apoptosis through cathepsin D inhibition .

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the production of polymers and resins. Its ability to act as a catalyst in various organic reactions enhances its value in industrial chemistry .

Mécanisme D'action

The mechanism of action of 2-Morpholinoethanamine 2HCl involves its interaction with specific molecular targets. For instance, in the case of moclobemide synthesis, it acts as a selective monoamine oxidase A inhibitor. This inhibition increases the levels of monoamine neurotransmitters, such as serotonin and norepinephrine, in the brain, thereby alleviating symptoms of depression .

Comparaison Avec Des Composés Similaires

2-Morpholinoethanamine 2HCl can be compared with other similar compounds, such as:

2-Morpholinoethanol: Used in similar applications but requires different synthetic routes.

4-(2-Chloroethyl)morpholine: Another intermediate with different reactivity and applications.

2-Morpholinoacetonitrile: Requires high-pressure reactions for synthesis.

The uniqueness of this compound lies in its efficient synthesis, high yield, and broad spectrum of applications in various fields .

Activité Biologique

2-Morpholinoethanamine 2HCl, also known as N-(2-aminoethyl)morpholine, is a compound belonging to the morpholine class of organic compounds. Morpholines are characterized by a six-membered ring containing both nitrogen and oxygen atoms. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

- Molecular Formula : CHNO

- Molecular Weight : 130.188 g/mol

- CAS Number : 100-82-7

2-Morpholinoethanamine functions primarily as an inhibitor of cathepsin D, an enzyme involved in protein degradation and implicated in various diseases, including breast cancer and Alzheimer's disease . The inhibition of this enzyme suggests a potential therapeutic role in conditions where cathepsin D activity is dysregulated.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of morpholine derivatives, including 2-morpholinoethanamine. The following table summarizes the findings from various research efforts:

| Compound | Target Bacteria | MIC (μg/ml) | Activity |

|---|---|---|---|

| 2-Morpholinoethanamine | Staphylococcus aureus (MSSA) | 12.5 - 25 | Moderate |

| Escherichia coli (TolC deficient) | 12.5 - 25 | Moderate | |

| Morpholine Derivatives | Bacillus subtilis | >100 | Weak |

| Escherichia coli | Not Active | None | |

| Sulphonamide Morpholine Deriv. | Salmonella typhi | Moderate | Moderate |

These results indicate that while some derivatives exhibit strong antibacterial activity, others show limited effectiveness against certain strains .

Antifungal Activity

In addition to antibacterial properties, morpholine derivatives have been tested for antifungal activities. Some synthesized compounds demonstrated significant inhibition against fungal strains, although specific data on 2-morpholinoethanamine remains limited .

Case Studies

-

Antibacterial Efficacy Against Mycobacterium tuberculosis :

A study evaluated several morpholine derivatives, including those based on the morpholinoethylamine structure, for their effectiveness against M. tuberculosis. Compounds with secondary amine functionalities showed promising results with MIC values ranging from 12.5 to 25 μg/ml . -

Synthesis and Evaluation of Morpholine Derivatives :

Research focusing on the synthesis of morpholine-based compounds highlighted their broad-spectrum antimicrobial activities. The study reported that certain derivatives exhibited good inhibitory action against gram-positive and gram-negative bacteria .

Pharmacological Applications

The pharmacological profile of 2-morpholinoethanamine suggests potential applications in treating infections caused by resistant bacterial strains. Its role as a cathepsin D inhibitor also opens avenues for research into its use in cancer therapies.

Propriétés

IUPAC Name |

2-(oxazinan-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c7-3-5-8-4-1-2-6-9-8;;/h1-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIIZTJSSXOVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCON(C1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.